N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide
Description
Properties
IUPAC Name |
N-methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-11-9(16)14-3-2-12-5-10(7-14)4-8(15)13-6-10/h12H,2-7H2,1H3,(H,11,16)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXWYDKVBRSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC2(C1)CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocycle Formation via Buchwald–Hartwig Coupling
A foundational approach involves constructing the spirocyclic core through Pd-catalyzed cross-coupling reactions. For example, tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate (CAS: 1823269-80-2) serves as a critical intermediate. Its synthesis begins with the alkylation of a β-nitro alcohol derivative, followed by cyclization under reductive conditions. Subsequent Buchwald–Hartwig coupling with aryl bromides introduces aromatic substituents while preserving the spiro architecture.
-
Starting Material: 4-Hydroxypiperidine.
-
Alkylation: React with ethyl 2-bromoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Cyclization: Reduce the nitro group with NaBH₄/NiCl₂·6H₂O to form the spirocyclic amine.
-
Protection: Introduce a tert-butoxycarbonyl (Boc) group.
-
Coupling: Perform Pd-catalyzed coupling with bromoaryl substrates (e.g., 5-bromo-1,2,3-triazine) using RuPhos ligand and Cs₂CO₃ in dioxane at 150°C.
Reductive Amination and Acylation
Reductive amination is employed to install the N-methyl group. For instance, 1,3,8-triazaspiro[4.5]decan-4-one intermediates are methylated using methyl iodide in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu). Subsequent acylation with carboxamide-forming reagents (e.g., HATU/DIPEA) completes the structure.
Multi-Component Ugi Reaction
The Ugi four-component reaction (4-CR) enables simultaneous formation of the amide bond and spirocyclic framework. A representative protocol involves:
-
Components:
-
Amine: N-Boc-protected piperidine.
-
Aldehyde: 4-(4-Methylaminocarbonylphenoxy)benzaldehyde.
-
Carboxylic Acid: Boc-protected amino acid.
-
Isonitrile: 2-(4-Morpholinyl)ethyl isonitrile.
-
-
Cyclization: Remove the Boc group with HCl/MeOH, then heat under reflux to induce spirocyclization.
Detailed Methodologies
Stepwise Synthesis from Piperidine Derivatives
-
Intermediate 1: Synthesize tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate via Henry reaction (nitroaldol addition) followed by reductive cyclization.
-
Deprotection: Remove Boc group with HCl in methanol.
-
Methylation: Treat with methyl iodide/KOtBu in THF.
-
Acylation: React with chloroformate derivatives (e.g., phenylchloroformate) to form the carboxamide.
Analytical Data:
One-Pot Spirocyclization and Functionalization
-
Cyclization Precursor: 4-Amino-1-Boc-piperidine-4-carboxylic acid.
-
Reduction: Convert to β-amino alcohol using I₂/NaBH₄.
-
Oxidation: Oxidize alcohol to aldehyde with SO₃-pyridine/DMSO.
-
Reductive Amination: React with aniline derivatives to form the spiro ring.
-
Methylation/Acylation: Sequential steps to install N-methyl and carboxamide groups.
Key Conditions:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Buchwald–Hartwig Coupling | High regioselectivity; scalable | Requires Pd catalysts; costly ligands | 70–85% |
| Reductive Amination | Mild conditions; avoids harsh reagents | Over-alkylation risks | 50–78% |
| Ugi Reaction | Atom-economical; single-step complexity | Limited substrate scope | 55–89% |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Industrial Production
Industrial production may utilize optimized synthetic routes to enhance yield and purity. Techniques like high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are employed to achieve desired product quality.
Scientific Research Applications
N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide has a wide range of applications across various scientific domains:
Chemistry
- Building Block for Organic Synthesis : Utilized in the development of new compounds.
- Catalyst Development : Investigated for its potential in catalyzing organic reactions.
Biology
- Enzyme Inhibition : Explored as an enzyme inhibitor or receptor modulator.
- Biological Pathway Modulation : Its mechanism involves interaction with specific molecular targets.
Medicine
- Therapeutic Potential : Investigated for treating diseases such as cancer and infectious diseases.
- Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.
Industry
- Advanced Materials Development : Used in creating materials with unique properties.
- Catalysts : Employed in industrial processes requiring specific catalytic activity.
Case Studies
Several studies have investigated the biological effects and applications of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Dose-dependent decrease in MCF-7 cell viability (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Properties | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide with pharmacologically relevant analogs, focusing on structural, synthetic, and functional differences.
Table 1: Structural and Functional Comparison
Key Observations
The latter feature a strained β-lactam ring critical for antibacterial activity . The triaza system in the target compound may offer diverse hydrogen-bonding interactions, contrasting with the sulfur-containing thiadiazole and tetrazole groups in Compounds m and n.
Functional Group Diversity :
- The carboxamide group in the target compound is a common pharmacophore in enzyme inhibitors (e.g., protease or kinase targets). In contrast, Compounds m and n include β-lactam moieties, which are pivotal for penicillin-binding protein (PBP) inhibition in bacteria .
Synthetic Accessibility :
- Compounds m and n are synthesized via established β-lactam protocols, often involving mercaptoacetic acid or thioether linkages, as seen in analogous thiadiazole syntheses . The target compound’s spirocyclic core likely requires specialized cyclization strategies, such as intramolecular amidation or metal-catalyzed reactions.
Biological Relevance: While Compounds m and n are validated antibacterial agents, the target compound’s activity remains unexplored.
Biological Activity
N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide (CAS Number: 1422067-34-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic structure of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H18N4O2
- Molecular Weight : 226.28 g/mol
- Structural Characteristics : The compound features a triazaspiro structure which contributes to its biological activity through potential interactions with biomolecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar triazaspiro structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, the structural similarity suggests potential antimicrobial effects.
Antidiabetic Properties
Compounds in the spirocyclic family have been investigated for their antidiabetic activities. For example, certain derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus lowering blood sugar levels . While direct studies on this compound's antidiabetic effects are not extensively documented, its structural analogs indicate a promising avenue for research.
Cytotoxicity and Cancer Research
The biological screening of related compounds has revealed cytotoxic effects on cancer cell lines. For instance, spirocyclic compounds have been tested for their ability to induce apoptosis in various cancer cells . Although specific studies on this compound are yet to be conducted, its structural characteristics warrant further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For spiro ring formation, cyclization under reflux with catalysts (e.g., ZnCl₂) is critical to minimize byproducts . Solvent selection (e.g., DMF or dioxane) and temperature control (60–80°C) improve yields. Post-synthesis purification via HPLC or column chromatography ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer: Nuclear Magnetic Resonance (NMR) resolves proton environments, while X-ray crystallography (using SHELX or ORTEP-III ) confirms the spirocyclic geometry. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How is the biological activity of this compound assessed in preliminary studies?
Methodological Answer: In vitro assays (e.g., enzyme inhibition or cell viability tests) are conducted using target-specific cell lines (e.g., cancer or microbial models). Dose-response curves (IC₅₀ values) and statistical analysis (ANOVA) determine efficacy. Positive controls (e.g., known inhibitors) validate experimental setups .
Q. What strategies are used to improve solubility and stability for pharmacological testing?
Methodological Answer: Salt formation (e.g., hydrochloride salts) enhances aqueous solubility . Co-solvents (PEG-400) or liposomal encapsulation improve bioavailability. Stability under physiological pH (4–8) and temperature (37°C) is monitored via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can experimental design address challenges in spiro ring formation during synthesis?
Methodological Answer: Kinetic vs. thermodynamic control is managed by adjusting reaction time and temperature. For example, prolonged heating (12–24 hrs) favors thermodynamically stable spiro conformers. Catalysts like ZnCl₂ reduce activation energy for ring closure .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies (e.g., NMR suggesting flexibility vs. X-ray showing rigidity) are analyzed via variable-temperature NMR to probe conformational dynamics. Molecular dynamics simulations reconcile differences by modeling solvent effects .
Q. How do structural modifications influence structure-activity relationships (SAR) in this compound?
Methodological Answer: Systematic substitution of the methyl group or spiro ring substituents is tested. For example, replacing N-methyl with bulkier groups alters steric hindrance, affecting binding affinity to targets like kinases. Bioassay data are analyzed using QSAR models .
Q. What analytical protocols identify degradation pathways under accelerated stability conditions?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are analyzed via LC-MS. Degradants are quantified, and pathways (e.g., amide hydrolysis) are mapped. Stability-indicating methods (ICH guidelines) ensure robustness .
Q. How can multi-step synthesis be optimized for scalability without compromising yield?
Methodological Answer: Flow chemistry reduces intermediate isolation steps. Process Analytical Technology (PAT) monitors reaction progress in real-time. Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent ratio) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
